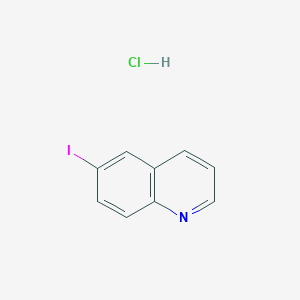

6-Iodo-quinoline hydrochloride

Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the field of heterocyclic chemistry. researchgate.netchemrj.org Its structure, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold for a vast array of biologically active compounds. nih.gov The quinoline moiety is a prevalent motif in numerous natural products, synthetic pharmaceuticals, and functional materials. researchgate.netjddtonline.info This widespread presence is attributed to its versatile chemical nature, which allows for various modifications and functionalizations, leading to a diverse range of pharmacological activities. orientjchem.org

In medicinal chemistry, quinoline and its derivatives are recognized for their broad spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. jddtonline.infoorientjchem.orgrsc.org The ability of the quinoline ring to interact with biological targets through various mechanisms, such as intercalation with DNA and inhibition of enzymes, makes it a privileged structure in drug discovery. researchgate.net The development of numerous quinoline-based drugs, such as chloroquine (B1663885) and ciprofloxacin, highlights the significance of this heterocyclic system in modern medicine. rsc.org

Strategic Importance of Halogenation in Chemical Synthesis and Functionalization

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in organic synthesis. mt.comjk-sci.com The introduction of a halogen atom can dramatically alter the physical, chemical, and biological properties of a compound. byjus.com Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenation a key tool in drug design and optimization. nih.gov

Furthermore, halogenated compounds serve as versatile synthetic intermediates. jk-sci.com The carbon-halogen bond can be readily transformed into other functional groups through various reactions, including cross-coupling reactions, nucleophilic substitutions, and eliminations. rsc.orgresearchgate.net This reactivity allows for the construction of complex molecular architectures and the introduction of diverse functionalities, making halogenation a strategic step in the synthesis of a wide range of organic compounds, from pharmaceuticals to materials. mt.com

Overview of 6-Iodo-quinoline Hydrochloride as a Key Research Compound

Among the various halogenated quinoline derivatives, this compound has emerged as a compound of significant interest in chemical research. The presence of an iodine atom at the 6-position of the quinoline ring provides a reactive handle for further chemical modifications. The hydrochloride salt form enhances its solubility and stability, making it a convenient starting material for various synthetic transformations.

This article will delve into the chemical profile, synthesis, and diverse applications of this compound, highlighting its role as a crucial building block in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16560-50-2 |

|---|---|

Molecular Formula |

C9H7ClIN |

Molecular Weight |

291.51 g/mol |

IUPAC Name |

6-iodoquinoline;hydrochloride |

InChI |

InChI=1S/C9H6IN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H |

InChI Key |

WDZRLOLYOVRJDV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)I)N=C1.Cl |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)N=C1.Cl |

Synonyms |

6-IODO-QUINOLINE HYDROCHLORIDE |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 6 Iodo Quinoline Hydrochloride

Cross-Coupling Reactions at the Carbon-Iodine Bond

The carbon-iodine bond in 6-iodo-quinoline hydrochloride is the primary site for the introduction of new functional groups through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond towards oxidative addition allows for its selective functionalization in the presence of other, less reactive, carbon-halogen bonds.

Palladium-Catalyzed Functionalizations (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the functionalization of haloquinolines. wpmucdn.com The Suzuki-Miyaura and Sonogashira reactions are prominent examples of palladium-catalyzed cross-couplings that have been successfully employed with 6-iodoquinoline (B82116) derivatives.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been used for the arylation of the quinoline (B57606) core at the 6-position. nih.gov The reactivity of the aryl-iodo bond towards oxidative addition with palladium is significantly higher than that of other halogens, allowing for selective substitution. researchgate.net

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for modifying the 6-position of the quinoline ring. This reaction has been utilized to introduce alkynyl moieties, which can serve as precursors for more complex structures. researchgate.net The palladium-catalyzed aminocarbonylation of 6-iodoquinoline has also been reported, providing access to quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.govresearchgate.net The selectivity of these reactions can often be tuned by the choice of ligand and reaction conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with 6-Iodoquinoline Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Arylquinoline | researchgate.net |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / TEA | 6-Alkynylquinoline | researchgate.net |

| Aminocarbonylation | Amine, CO | Pd(OAc)₂ / PPh₃ | Quinoline-6-carboxamide | nih.govresearchgate.net |

Copper-Mediated Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method for the formation of carbon-heteroatom bonds. These reactions have been applied to the N-arylation of various amines with 6-iodoquinoline. For instance, the coupling of adamantane-containing amines with 6-iodoquinoline has been achieved using a copper(I) iodide catalyst. researchgate.netresearchgate.net This highlights the utility of copper-mediated cross-coupling for accessing novel N-substituted quinoline derivatives.

The Ullmann-type coupling is not limited to C-N bond formation and can also be used for the synthesis of other derivatives by nucleophilic substitution of the iodine atom. The choice of ligand is often crucial in these transformations to ensure high yields and selectivity. researchgate.net

Table 2: Example of a Copper-Mediated Reaction with 6-Iodoquinoline

| Reaction Type | Nucleophile | Catalyst System | Product Type | Reference |

| Ullmann N-Arylation | Adamantane-containing amine | CuI / Ligand / Base | 6-(Adamantylamino)quinoline | researchgate.netresearchgate.net |

Nickel-Catalyzed Processes

While palladium has been the dominant metal for cross-coupling reactions of aryl halides, nickel catalysis has emerged as a powerful and often more cost-effective alternative. rsc.org A notable example is the nickel-catalyzed reductive coupling of 6-iodoquinoline with aldehydes. This reaction, facilitated by a specific 1,5-diaza-3,7-diphosphacyclooctane ligand, allows for the synthesis of α-substituted-6-quinolinemethanols. orgsyn.org This transformation demonstrates the potential of nickel catalysis to effect couplings that can be challenging with other transition metals. The reaction exhibits broad functional group tolerance, further expanding the synthetic utility of 6-iodoquinoline hydrochloride. orgsyn.org

Table 3: Example of a Nickel-Catalyzed Reaction with 6-Iodoquinoline

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Reductive Coupling | Aldehyde | NiBr₂(diglyme) / PCy₂NArCF3₂ | α-Substituted-6-quinolinemethanol | orgsyn.org |

Nucleophilic Aromatic Substitution Reactions of Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) provides a direct route for the replacement of the iodine atom in this compound with a variety of nucleophiles. The electron-deficient nature of the quinoline ring, enhanced by the protonation in the hydrochloride form, facilitates this reaction pathway, especially with strong nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles

The iodine atom at the 6-position of the quinoline ring can be displaced by nitrogen-containing nucleophiles. This has been demonstrated in palladium-catalyzed aminocarbonylation reactions where an amine acts as the nucleophile to form quinoline-6-carboxamides. nih.govresearchgate.net While this specific example involves a palladium catalyst, direct nucleophilic substitution with amines is also a feasible pathway, particularly with activated quinoline systems. The ease of substitution can be influenced by the nature of the amine and the reaction conditions.

C-H Functionalization of Quinoline Frameworks

Direct C-H functionalization has become an increasingly important strategy in organic synthesis due to its atom and step economy. mdpi.com In the context of this compound, C-H functionalization can occur at various positions on the quinoline ring, offering a complementary approach to the cross-coupling reactions at the C-I bond.

For instance, remote C-H activation at the C5 position of 8-aminoquinoline (B160924) derivatives has been achieved through copper-catalyzed sulfonylation. wpmucdn.com While not a direct functionalization of 6-iodoquinoline itself, this demonstrates the principle of regioselective C-H activation on the quinoline core. The presence and position of substituents, such as the iodo group, can influence the electronic and steric environment of the quinoline ring, thereby directing the regioselectivity of C-H functionalization reactions. Research has also been conducted on the remote C-H halogenation of 8-substituted quinolines, further highlighting the synthetic potential of C-H activation on this heterocyclic scaffold. rsc.org

Regioselective Borylation at Remote Positions (e.g., C-7)

Achieving regioselective functionalization at positions remote from the existing substituent on a quinoline ring is a significant synthetic challenge. The C-7 position, in particular, is often considered an "orphan position" as there are limited specific studies detailing its selective functionalization. nih.gov However, general strategies for the C-H borylation of the quinoline nucleus offer potential pathways.

Iridium-catalyzed C-H borylation has emerged as a powerful method for functionalizing heteroarenes. nih.gov This technique typically utilizes an iridium catalyst, such as [Ir(OMe)COD]₂, in conjunction with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov While this has been successfully applied to various quinolines, including 6-fluoroquinolines to achieve C-7 borylation, the direct application to 6-iodo-quinoline is not extensively documented. nih.govacs.org The challenge lies in controlling the regioselectivity, as the electronic and steric properties of the C-6 iodo group would influence the reactivity of the adjacent C-H bonds at C-5 and C-7. For instance, in the case of 6-fluoroquinolines, the iridium-catalyzed reaction selectively yields the C-7 borylated product, which can then be converted into other functional groups. nih.govacs.org This suggests that a similar strategy could potentially be explored for 6-iodo-quinoline, although optimization would be crucial to favor borylation at the C-7 position over other sites.

Table 1: General Conditions for Iridium-Catalyzed C-7 Borylation of Substituted Quinolines

| Catalyst System | Boron Source | Solvent | Temperature | Outcome on 6-Fluoroquinoline | Reference |

|---|

This table represents a general strategy applied to similar quinoline systems, highlighting a potential route for 6-iodo-quinoline.

Amination and Arylation Strategies

The carbon-iodine bond at the C-6 position is a prime site for introducing nitrogen and aryl substituents through cross-coupling reactions.

Amination: The Buchwald-Hartwig amination is a well-established method for forming carbon-nitrogen bonds and has been successfully applied to 6-iodoquinoline. nih.govresearchgate.net This palladium-catalyzed reaction allows for the coupling of 6-iodoquinoline with a variety of primary and secondary amines. researchgate.net Optimal conditions often involve a palladium catalyst like Pd₂(dba)₃, a suitable phosphine (B1218219) ligand such as X-PHOS, and a base like cesium carbonate (Cs₂CO₃) in a solvent such as tert-butanol. researchgate.net

Another powerful amination technique is palladium-catalyzed aminocarbonylation, which introduces a carbonyl group along with the amino group, yielding quinoline-6-carboxamides. nih.govresearchgate.net The selectivity between the formation of simple amides and 2-ketocarboxamides can be controlled by adjusting the reaction conditions, such as carbon monoxide (CO) pressure and the choice of ligand. nih.govresearchgate.net For example, using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with triphenylphosphine (B44618) (PPh₃) under high CO pressure (40 bar) favors the formation of 6-glyoxylamidoquinoline derivatives. nih.gov Conversely, using a bidentate ligand like Xantphos at a lower CO pressure (1 bar) can lead to the selective formation of quinoline-6-carboxamides. researchgate.net

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for the C-6 arylation of 6-iodoquinoline. nih.gov These reactions couple the iodoquinoline with arylboronic acids or their esters in the presence of a palladium catalyst and a base. Furthermore, C-H arylation strategies, while often directed by other functional groups on the quinoline scaffold, demonstrate the broad potential for introducing aryl moieties. nih.govacs.orgnih.gov For instance, 8-aminoquinoline has been used as a directing group to facilitate the palladium-catalyzed C-H arylation with a wide range of aryl iodides. nih.govacs.org

Table 2: Selected Palladium-Catalyzed Reactions of 6-Iodoquinoline

| Reaction Type | Catalyst/Ligand | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / X-PHOS | Secondary Amines, Cs₂CO₃ | 6-Aminoquinolines | researchgate.net |

| Aminocarbonylation (Amide) | Pd(OAc)₂ / Xantphos | Amines, CO (1 bar) | Quinoline-6-carboxamides | researchgate.net |

| Aminocarbonylation (Ketoamide) | Pd(OAc)₂ / PPh₃ | Amines, CO (40 bar) | Quinoline-6-glyoxylamides | nih.gov |

Further Functionalization of the Quinoline Ring System

The derivatives obtained from the initial functionalization of this compound serve as versatile intermediates for constructing more complex molecular architectures.

Expansion to Fused Heterocyclic Architectures

The quinoline core, functionalized at the C-6 position, is a valuable building block for synthesizing fused polycyclic heterocyclic systems. These larger structures are of interest in medicinal chemistry and materials science. chim.it Domino palladium-catalyzed reactions, involving sequential C-C and C-N bond formations, are a powerful strategy for constructing fused N-heterocycles. chim.it For example, iodoquinolines can be subjected to intramolecular cyclizations to build additional rings onto the quinoline framework. While specific examples starting directly from 6-iodo-quinoline are not abundant, related dihaloquinolines (e.g., 3-chloro-4-iodoquinoline) have been used in domino Pd-catalyzed C-N coupling and cyclization reactions with amino-substituted heterocycles to yield quinoline-fused N-heterocycles. chim.it This demonstrates the potential of using the reactivity of the iodo-group in 6-iodo-quinoline to initiate cyclization cascades, leading to the formation of complex structures like pyrazino[2,3-c:5,6-c′]difuro[2,3-c:4,5-c′]-diquinoline diones or other fused systems. mdpi.com

Conversion to Diverse Quinoline Derivatives

The iodine at the C-6 position enables a broad range of transformations beyond simple amination and arylation, leading to a library of diverse quinoline derivatives.

One of the most significant applications is in palladium-catalyzed carbonylation reactions. nih.gov As previously mentioned, aminocarbonylation provides efficient access to quinoline-6-carboxamides and quinoline-6-glyoxylamides, which are scaffolds found in biologically active molecules. nih.gov The reaction conditions can be fine-tuned to favor one product over the other, showcasing the synthetic utility of this method. nih.govresearchgate.net

Furthermore, 6-iodo-substituted carboxy-quinolines can be synthesized using one-pot, three-component methods like the Doebner synthesis, which involves reacting an iodo-aniline, pyruvic acid, and various aldehydes. nih.gov This approach allows for the rapid generation of a library of 6-iodo-quinoline-4-carboxylic acid derivatives. nih.gov The iodine atom in these products remains available for subsequent cross-coupling reactions, allowing for late-stage functionalization.

Table 3: Examples of Diverse Derivatives from 6-Iodoquinoline and Related Precursors

| Starting Material | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| 6-Iodoquinoline | Aminocarbonylation | Amine, CO, Pd(OAc)₂ | Quinoline-6-carboxamides / Quinoline-6-glyoxylamides | nih.gov |

| Iodo-aniline | Doebner Synthesis | Pyruvic acid, Aldehyde | 6-Iodo-quinoline-4-carboxylic acids | nih.gov |

Mechanistic and Theoretical Investigations of Iodoquinoline Chemistry

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for exploring the intricate details of chemical reactions at a molecular level. For iodoquinolines, these methods help in understanding reactivity, predicting reaction outcomes, and designing novel synthetic pathways.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. mdpi.com DFT calculations are performed to explore the pathways of reactions like hydrogenation and ring-opening for quinoline (B57606) derivatives. nih.gov This approach allows researchers to evaluate degradation pathways by calculating activation free energy and reaction free energy, often using a Polarizable Continuum Model (PCM) to simulate solvent effects. mdpi.comresearchgate.net

In the context of quinoline chemistry, DFT has been used to study the hydrodenitrogenation (HDN) mechanism of quinoline on Ni-promoted MoS2 catalysts. nih.gov These studies reveal that reaction pathways are strongly dependent on the specific morphology of the catalyst's active sites. nih.gov For instance, different catalyst edges favor the formation of distinct hydrogenation products like 5,6,7,8-tetrahydroquinoline (B84679) or 1,2,3,4-tetrahydroquinoline. nih.gov Similarly, DFT has been employed to model the growth reactions for hybrid thin films, calculating activation energies for kinetic-dependent deposition processes involving related aromatic compounds. rsc.org For substituted iodoquinolines, DFT calculations, often at the B3LYP level of theory, are used to optimize geometries and interpret spectroscopic data, which is fundamental to understanding their structure and reactivity. researchgate.net

The transition state, a high-energy, transient configuration of atoms, is a central concept in chemical reactivity, as it governs the rate and direction of a chemical reaction. beilstein-journals.orgmit.edu Analyzing the structure and energy of this state is key to understanding reaction mechanisms. Computational methods can model transition states and calculate their corresponding energy barriers (activation energy). beilstein-journals.org

A theoretical analysis of the Suzuki coupling reaction involving 8-iodoquinoline (B173137) provides insight into the thermodynamics of such transformations. usd.edu By calculating the Gibbs free energies for the reaction of different 8-haloquinolines, the favorability of the pathway can be determined. usd.edu The transition state for a reaction is the highest energy point on the path from reactants to products, and its stabilization is the source of catalytic power. beilstein-journals.orgnih.gov Computational models can determine the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to reaching the transition state. beilstein-journals.org For example, in a theoretical study on the lithiation of 8-haloquinolines, the relative Gibbs free energies were calculated to determine the most favorable leaving group. usd.edu

| Reactant | Products | Gibbs Free Energy (ΔG) in kcal/mol | Thermodynamic Favorability |

|---|---|---|---|

| 8-chloroquinoline + n-BuLi | 8-lithiumquinoline + n-BuCl | -23.7 | Favorable |

| 8-bromoquinoline + n-BuLi | 8-lithiumquinoline + n-BuBr | -28.1 | More Favorable |

| 8-iodoquinoline + n-BuLi | 8-lithiumquinoline + n-BuI | -27.4 | Favorable |

Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The theory is based on the principle that the most significant interactions occur between the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO and LUMO. wikipedia.orgresearchgate.net The energy and symmetry of these frontier orbitals can predict the feasibility and stereochemical outcome of a reaction. wikipedia.orgimperial.ac.uk

A higher HOMO energy level suggests a greater tendency for a molecule to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO theory has been applied to understand the site-selectivity in cross-coupling reactions of heteroaryl dihalides, such as 2-bromo-4-iodoquinoline. scispace.com The interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the iodoquinoline derivative) determines the course of the reaction. This analysis is complementary to the Woodward-Hoffmann rules for predicting pericyclic reaction outcomes. wikipedia.orgimperial.ac.uk For related compounds like methyl 6-iodo-4-methylquinoline-2-carboxylate, FMO analysis is a key part of the computational study of their properties.

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org These methods are particularly valuable in medicinal chemistry for understanding how a ligand, such as an iodoquinoline derivative, might interact with a biological target like an enzyme or receptor. nih.gov

Docking studies have been performed on novel quinoline derivatives to investigate their binding modes within the active sites of enzymes. semanticscholar.org For instance, a series of [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs, some containing iodine, were docked against E. coli DNA gyrase B. semanticscholar.org The results, measured as binding affinity in kcal/mol, showed a good correlation with experimental antibacterial activity. semanticscholar.org Similarly, docking studies on 2,3-Dihydro-6-iodoquinolin-4(1H)-one were suggested to evaluate its potential as an anti-leishmanial agent by targeting enzymes like Trypanothione Reductase. These studies help in the rational design of new antimicrobial agents by predicting how structural modifications, like the position of the iodine atom, affect binding to a specific target. semanticscholar.orgresearchgate.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 4 ([2,3′-biquinoline] analog) | -6.9 |

| Compound 9 ([2,3′-biquinoline] analog) | -6.9 |

| Compound 10 ([2,3′-biquinoline] analog) | -7.9 |

| Ciprofloxacin (Control) | -7.2 |

Experimental Techniques for Mechanistic Pathway Determination

While computational methods provide theoretical insights, experimental techniques are essential for validating proposed mechanisms and identifying key transient species.

The direct detection, isolation, and characterization of reaction intermediates provide definitive evidence for a proposed reaction mechanism. In the study of the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116), control experiments were performed to gain insight into the reaction pathway. researchgate.netnih.gov The addition of a radical scavenger, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl radical), to the reaction mixture completely inhibited the reaction. researchgate.net This experiment allowed for the trapping of a key acyl radical intermediate, which was subsequently identified by high-resolution mass spectrometry (HRMS), providing strong evidence for a radical-based mechanism. researchgate.net

In other synthetic routes involving iodoquinolines, intermediates can be stable enough to be isolated and fully characterized. For example, during the development of synthetic strategies towards lipophilic 6-iodotetrahydroquinolines, iodoquinolin-2-one derivatives were identified as stable intermediates, and practical procedures for their synthesis were developed. beilstein-journals.org Similarly, the biosynthesis of complex alkaloids like quindoline (B1213401) is proposed to proceed through a series of intermediates, including activated thioesters, which cyclize to form the final product. conicet.gov.ar The ability to isolate and characterize such intermediates is fundamental to confirming the steps in a complex synthetic sequence. beilstein-journals.orgconicet.gov.ar

Understanding Catalytic Cycles and Ligand Effects in Quinoline Functionalization

The selective functionalization of the quinoline core, particularly in molecules like 6-iodo-quinoline, is heavily reliant on transition-metal catalysis. A profound understanding of the underlying catalytic cycles and the subtle effects of ligands is paramount for developing efficient, selective, and high-yielding synthetic methods. Transition metals such as palladium and rhodium have become indispensable tools, operating through distinct mechanistic pathways that can be precisely modulated by the choice of ligands and reaction conditions. rsc.org

Palladium-Catalyzed Functionalization Cycles

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of quinolines. nih.gov The reactions typically proceed via two main types of catalytic cycles: a classical cross-coupling cycle involving a C-I bond and a direct C-H activation/functionalization cycle.

For an iodoquinoline, the canonical Pd(0)/Pd(II) cross-coupling cycle is highly relevant. This process begins with the oxidative addition of the Pd(0) catalyst to the carbon-iodine bond of the quinoline, forming a Pd(II)-quinolinyl intermediate. This is followed by transmetalation with an organometallic reagent (in Suzuki, Stille, or Negishi couplings) or coordination of a coupling partner (in Heck or Sonogashira couplings). The cycle concludes with reductive elimination , which forms the new C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst.

Alternatively, palladium can catalyze the direct functionalization of C-H bonds. scispace.com In the case of quinoline N-oxides, C-H activation is often directed to specific positions. While many methods favor the C2 position, C8-selective arylation has been achieved using a palladium catalyst. nih.gov Mechanistic and DFT computational studies suggest these reactions proceed via a cyclopalladation pathway. nih.gov The choice of solvent and oxidant plays a crucial role in directing the site-selectivity of these transformations. nih.gov Ligands, particularly quinoline-based structures, have proven essential for enabling challenging C–H cross-coupling reactions, such as those with arylsilanes, by modulating the steric and electronic properties of the palladium center. nih.gov

| Reaction Type | Catalyst | Ligand | Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂ | PPh₃ | NaOAc, DMF, 100 °C | 2-Iodoaniline & α,β-unsaturated carbonyls | 67-76% | nih.gov |

| C-N Coupling | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-hydroxyamides & benzaldehydes | 63-96% | nih.gov |

| C8-Arylation | Pd(OAc)₂ | None | Ag₂O, TFA, DCE | Quinoline N-oxide & Iodobenzene | High | nih.gov |

| C(sp³)–H Arylation | Pd(OAc)₂ | Tricyclic quinoline ligand (L6) | Ag₂CO₃, NaHCO₃ | Carboxylic acid derivative & Arylsilane | 48% | nih.gov |

Rhodium-Catalyzed Functionalization Cycles

Rhodium catalysts are particularly effective for C-H activation and functionalization, often operating through a Rh(III)-based catalytic cycle. acs.org For quinoline derivatives, especially N-oxides, the N-O moiety serves as an effective directing group, guiding the catalyst to the C8 position for selective functionalization. acs.org

The generally accepted mechanism for Rh(III)-catalyzed C-H activation involves several key steps:

C-H Activation: The catalyst, often a [Cp*Rh(III)] species, coordinates to the directing group (e.g., the N-oxide). This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate, which incorporates a stable Rh-C σ-bond. rsc.org

Insertion: The coupling partner, such as an alkyne or alkene, coordinates to the rhodium center and subsequently inserts into the Rh-C bond. nih.gov

Reductive Elimination/Protonation: The cycle is closed either by reductive elimination, which forms the final product and a Rh(I) species that is then re-oxidized, or by protonation to release the product and regenerate the active Rh(III) catalyst. nih.govlucp.net

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways. nih.govacs.org For instance, in the reaction of quinoline N-oxides with diazo compounds, calculations revealed that the C-H functionalization pathway involves deprotonation via C-H activation, N₂ extrusion to form a Rh(III)-carbene intermediate, migratory insertion, and finally protonation to regenerate the catalyst. acs.org These theoretical investigations help explain regioselectivity and the influence of different substrates on the reaction outcome. nih.gov

| Reaction Type | Catalyst System | Directing Group | Coupling Partner | Key Intermediate | Reference |

|---|---|---|---|---|---|

| C8-Alkylation | [CpRhCl₂]₂ / AgSbF₆ | N-Oxide | Acrylates | Five-membered rhodacycle | acs.org |

| C8-Alkynylation | [CpRhCl₂]₂ / AgSbF₆ | N-Oxide | Terminal Alkynes | Five-membered rhodacycle | acs.org |

| C-H Functionalization with Alkyne | Rh(III) catalyst | N-Oxide | Alkyne | Oxazinoquinolinium-coordinated Rh(I) | nih.gov |

| C-H Functionalization with Diazo compound | [Cp*Rh]²⁺ | N-Oxide | Dimethyl diazomalonate | Rh(III)-carbene | acs.org |

The Critical Role of Ligands

Ligands are not merely spectators but are crucial players that actively influence the catalytic cycle's efficiency, selectivity, and scope. acs.org Their effects are multifaceted:

Steric and Electronic Tuning: Ligands directly modulate the steric environment and electronic properties of the metal center. Bulky phosphine (B1218219) ligands, for example, can promote reductive elimination and prevent catalyst deactivation. The electronic nature of quinoline-based ligands (electron-donating vs. electron-deficient) has been shown to significantly impact reaction yields in Pd-catalyzed C-H couplings. nih.gov

Stabilization and Reactivity: Ligands stabilize the active catalytic species, preventing decomposition pathways like the formation of palladium black. In some cases, ligands can generate more reactive cationic species, accelerating the rate-determining C-H activation step. rsc.org

Enabling Challenging Reactions: The development of novel, specialized ligands has been key to overcoming long-standing challenges in C-H functionalization. For instance, mono-N-protected amino acid (MPAA) ligands have enabled palladium-catalyzed enantioselective C-H functionalization by acting as a chiral scaffold and an internal base to facilitate the C-H cleavage step. snnu.edu.cn In rhodium catalysis, ligands like xant(PiPr₂)₂ can promote the C-H activation of various positions on the quinoline ring, even without a directing group, leading to stable rhodium(I)-quinolinyl derivatives. acs.orgnih.gov

Role of 6 Iodo Quinoline Hydrochloride Derivatives in Chemical Sciences

Utilization as Synthetic Intermediates for Advanced Molecular Architectures

The presence of the iodine atom at the 6-position of the quinoline (B57606) ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making 6-iodo-quinoline derivatives highly sought-after intermediates in organic synthesis.

Precursors for Quinazolinone and Related Heterocyclic Derivatives

Quinazolinone and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ujpronline.comresearchgate.net 6-Iodo-quinoline derivatives serve as key precursors in the synthesis of these important scaffolds. For instance, 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogues have been synthesized and investigated for their antibacterial activity. ujpronline.com The synthetic strategy often involves the reaction of a 6-iodo-anthranilic acid derivative with a suitable reagent to construct the pyrimidine (B1678525) ring of the quinazolinone core. The iodine atom can be retained in the final product or further functionalized to introduce additional diversity. One study detailed the synthesis of 6-iodo-2-undecylquinazolin-4(3H)-one, which was further modified through hydrazinolysis and subsequent reactions with various carbon electrophiles to generate a library of 2-undecyl-4(3H)-quinazolinone derivatives. ujpronline.com

The synthesis of quinazolinone derivatives can be achieved through various methods, including the Niementowski reaction, which has been adapted using ultrasound for improved efficiency. ujpronline.com Other innovative approaches involve the use of copper catalysts in cascade reactions for the synthesis of quinazolin-4-ones from readily available starting materials like 2-halobenzamides and nitriles. chim.it These methods highlight the versatility of synthetic approaches to access diverse quinazolinone structures, where 6-iodo-quinoline derivatives can play a crucial role as starting materials or key intermediates.

Building Blocks for Indolo[3,2-c]quinoline Scaffolds

Indolo[3,2-c]quinolines are a class of tetracyclic heterocyclic compounds that have garnered significant interest due to their potential as kinase inhibitors and fluorescent probes. nih.govsemanticscholar.org The synthesis of these complex scaffolds often relies on the strategic use of functionalized quinoline precursors, including those bearing an iodine substituent.

A notable example is the synthesis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, which have been identified as selective inhibitors of the protein kinase DYRK1A. nih.gov The synthesis of these compounds can be achieved through a cascade autoxidation-ring contraction of paullones (7,12-dihydroindolo[3,2-d] mdpi.combenzazepin-6(5H)-ones). researchgate.net The starting paullones can be prepared from suitable 3,4-dihydro-1H-1-benzazepine-2,5-diones and phenylhydrazines via a Fischer indole (B1671886) synthesis. nih.gov The introduction of the iodo substituent at the 10-position of the indolo[3,2-c]quinoline scaffold was found to be crucial for achieving high potency and selectivity for DYRK1A inhibition. nih.gov

Furthermore, indolizino[3,2-c]quinoline (IQ) derivatives, which share a similar structural framework, have been developed as fluorescent probes for studying protein-protein interactions. semanticscholar.org The synthesis of these probes can involve the iodination of the parent IQ scaffold, demonstrating the utility of iodine as a means to introduce further functionality. semanticscholar.org

Application in Catalyst and Ligand Design

The quinoline moiety is widely used as a ligand in organometallic catalysis due to its ability to coordinate with various transition metals. mdpi.com The introduction of an iodine atom at the 6-position of the quinoline ring can influence the electronic and steric properties of the resulting ligand, thereby modulating the activity and selectivity of the catalyst.

While direct examples of 6-iodo-quinoline hydrochloride in catalyst and ligand design are not extensively detailed in the provided search results, the general importance of functionalized quinolines in this field is well-established. mdpi.com The iodine atom can serve as a site for further modification, allowing for the synthesis of a diverse library of ligands with tailored properties. For example, the iodine can be replaced by other functional groups through cross-coupling reactions, enabling the fine-tuning of the ligand's electronic and steric environment. The synthesis of quinoline derivatives has been catalyzed by agents like iodine, highlighting its role in facilitating chemical transformations. rsc.org

Development of Chemical Probes and Functional Materials

The unique photophysical properties of the quinoline scaffold have made it an attractive platform for the development of fluorescent probes and functional materials. mdpi.comcore.ac.uk The incorporation of a 6-iodo substituent can further enhance these properties or provide a handle for conjugation to other molecules.

Engineering of Quinoline-Based Functional Materials

Quinoline derivatives are not only important in medicinal chemistry but also find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs). scispace.com The introduction of heavy atoms like iodine can influence the photophysical properties of these materials, potentially leading to enhanced performance.

A study on a new library of iodo-quinoline derivatives, synthesized via a one-pot, three-component method, highlights the potential of these compounds as scaffolds for novel functional materials. mdpi.comresearchgate.net This synthesis involved the reaction of iodo-aniline, pyruvic acid, and various aldehydes, demonstrating a versatile approach to a range of 6-iodo-quinoline derivatives. mdpi.comresearchgate.net While the primary focus of this particular study was on the antimicrobial activity of these compounds, the synthetic methodology and the resulting library of iodo-quinolines provide a foundation for their exploration in materials science applications. mdpi.comresearchgate.net

Rational Design of Chemical Scaffolds for Biological Inquiry

The quinoline ring system is a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom at the 6-position creates a versatile platform for the rational design of novel chemical entities with potential biological applications. nih.govresearchgate.net The process of rational design involves the strategic synthesis and modification of the 6-iodo-quinoline core to create libraries of derivatives for biological screening. mdpi.comnih.gov This approach allows chemists to systematically explore the chemical space around the scaffold to identify compounds with desired therapeutic properties. researchgate.net

Several synthetic strategies are employed to build upon the 6-iodo-quinoline framework. One-pot, three-component methods, such as the Doebner synthesis, offer an efficient route to 6-iodo-substituted carboxy-quinolines by reacting 4-iodoaniline, pyruvic acid, and various aldehydes. mdpi.comnih.gov This method is advantageous due to its rapid reaction times and high yields. researchgate.net Another powerful technique is palladium-catalyzed aminocarbonylation, which has been used to convert 6-iodoquinoline (B82116) into a variety of quinoline-6-carboxamides and quinoline-6-glyoxylamides. mdpi.com These synthetic methodologies enable the creation of a diverse set of molecules where substituents can be systematically varied to probe their effects on biological activity. The 6-iodoquinoline moiety has been successfully utilized as a substrate in several palladium-catalyzed carbonylative coupling reactions. mdpi.com

The design strategy often involves incorporating different pharmacophores into the 6-iodo-quinoline scaffold to generate hybrid molecules with potentially enhanced or novel activities. mdpi.com For example, the synthesis of 3-substituted benzylthioquinolinium iodides begins with the conversion of 3-bromoquinoline (B21735) to 3-iodoquinoline, which then undergoes further reactions to attach different benzylthio groups. nih.gov This systematic approach to synthesis is fundamental to building a collection of compounds for biological evaluation and subsequent optimization.

Structure-Activity Relationship (SAR) Studies in Scaffold Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing chemical scaffolds by identifying the key structural features responsible for their biological activity. georgiasouthern.edursc.org For derivatives of 6-iodo-quinoline, SAR studies involve synthesizing a series of analogues with systematic modifications and evaluating how these changes affect their potency and selectivity against a biological target.

A key aspect of SAR is understanding the influence of substituents at various positions on the quinoline ring. For instance, in a series of 6-iodo-substituted carboxy-quinolines designed as antimicrobial agents, the nature of the substituent on the phenyl ring (derived from the aldehyde in the Doebner synthesis) significantly impacted their activity. mdpi.comnih.gov The electronic effects of these substituents were found to be a main factor influencing the reaction pathways and, consequently, the biological profile of the final compounds. mdpi.com

In the development of kinase inhibitors, specifically targeting DYRK1A, the substituent at the 10-position of an indolo[3,2-c]quinoline scaffold (structurally related to quinoline) was found to be critical. acs.org While chloro- and bromo-substitutions conferred potent inhibitory activity, the introduction of a 10-iodo substituent led to compounds with both strong potency and good selectivity against other related kinases. acs.org This highlights the specific role the iodine atom can play in enhancing biological function.

The following table summarizes SAR findings for various 6-iodo-quinoline derivatives:

| Scaffold/Derivative | Modification | Biological Target/Activity | SAR Findings | Reference |

| 6-Iodo-quinoline-4-carboxylic acids | Varied phenyl-substituents at position 2 | S. epidermidis, C. parapsilosis | The type and position of substituents on the phenyl ring influence antimicrobial and antifungal activity. | mdpi.com, nih.gov |

| 11H-Indolo[3,2-c]quinoline-6-carboxylic acid | Halogen substitution at position 10 | DYRK1A kinase | 10-iodo substitution resulted in potent and selective DYRK1A inhibition compared to chloro or bromo analogues. | acs.org |

| 3-((substituted-benzyl)thio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides | Substituents on the benzylthio moiety | Antifungal | Aromaticity of the ring attached to the sulfur atom is required for broad-spectrum activity. | nih.gov |

| Benzo[d]imidazole-quinoline derivatives | Iodination of the quinoline ring | PDGFRβ inhibitor | Iodinated derivative 8 showed superior inhibitory potency compared to its non-iodinated precursor. | nih.gov |

These studies demonstrate that even subtle changes to the 6-iodo-quinoline scaffold can lead to significant differences in biological outcomes, guiding the rational design of more effective and selective compounds. georgiasouthern.edu

Development of Compounds with Modulated Molecular Interactions

A primary goal in rational drug design is to develop compounds that interact with their biological targets in a specific and predictable manner. The 6-iodo-quinoline scaffold offers unique opportunities for modulating molecular interactions due to the properties of the iodine atom. Iodine can participate in halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom (like oxygen or nitrogen), which can be a key factor in ligand-protein binding. acs.org

In the development of selective DYRK1A inhibitors based on an indolo[3,2-c]quinoline scaffold, the introduction of a 10-iodo substituent was instrumental in achieving high potency and selectivity. acs.org While the precise nature of the interaction was not definitively proven to be a halogen bond without further data, the high potency of the iodo-substituted derivative compared to other halogens suggests a unique and favorable interaction with the kinase's ATP binding site. acs.org This selective interaction distinguishes it from closely related kinases like DYRK1B. acs.org

The modification of the 6-iodo-quinoline core can also modulate interactions through steric and electronic effects. In the synthesis of quinoline-6-glyoxylamides via palladium-catalyzed aminocarbonylation of 6-iodoquinoline, the steric hindrance of the amine nucleophiles influenced the selectivity of the reaction, affecting the formation of the desired double-carbonylated products. mdpi.com This demonstrates how the interplay between the scaffold and incoming reagents can be fine-tuned to control the final molecular structure and its potential interactions.

Furthermore, the development of radioiodinated compounds for molecular imaging highlights the utility of the iodo-quinoline scaffold. nih.gov A series of benzo[d]imidazole-quinoline derivatives were designed, and their iodinated versions were synthesized to act as imaging probes for the platelet-derived growth factor receptor β (PDGFRβ). nih.gov The iodinated derivative, 5-iodo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]-8-(piperazin-1-yl)quinoline, not only showed superior inhibitory potency but also demonstrated potential as a radioligand for imaging PDGFRβ-positive cells, indicating that the iodine atom can be leveraged for both therapeutic and diagnostic purposes without compromising the key molecular interactions required for binding. nih.gov

The table below details examples of 6-iodo-quinoline derivatives with specifically modulated molecular interactions:

| Compound/Derivative Class | Target | Intended Molecular Interaction | Outcome | Reference |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A Kinase | Potentially halogen bonding or favorable steric/electronic interaction within the ATP binding site. | High potency (IC50 = 6 nM) and selectivity against other kinases. | acs.org |

| Quinoline-6-glyoxylamides | N/A (Synthetic study) | Controlled carbonylation reaction. | Steric hindrance of amine nucleophiles modulated the selectivity of the double carbonylation reaction. | mdpi.com |

| [¹²⁵I]-5-iodo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]-8-(piperazin-1-yl)quinoline | PDGFRβ | High-affinity binding for imaging and inhibition. | Higher uptake in PDGFRβ-positive cells and superior inhibitory potency. | nih.gov |

These examples underscore how the 6-iodo-quinoline scaffold can be rationally modified to create compounds with fine-tuned molecular interactions, leading to enhanced selectivity, potency, and novel functionalities. researchgate.net

Future Research Directions and Emerging Trends in Iodoquinoline Chemistry

Innovations in Regioselective Functionalization Methodologies

The precise introduction of functional groups at specific positions on the quinoline (B57606) ring is paramount for tuning the properties of iodoquinoline derivatives. Future research is increasingly focused on the development of more efficient, selective, and sustainable methods for regioselective functionalization.

A significant area of innovation lies in the transition-metal-catalyzed C-H activation, which offers an atom- and step-economical approach to bypass the need for pre-functionalized starting materials. mdpi.com These methods are being explored to introduce a wide variety of substituents at positions that are often difficult to access through classical methods. For instance, palladium-catalyzed C-H arylation and amination have shown promise in the regioselective functionalization of the quinoline core. mdpi.com

Furthermore, electrophile-driven cyclization reactions are emerging as a powerful tool for the synthesis of highly substituted iodoquinolines. acs.orgorganic-chemistry.orgnih.gov These reactions, often proceeding under mild and metal-free conditions, allow for the construction of the quinoline ring with concomitant introduction of an iodine atom at a specific position. acs.orgorganic-chemistry.orgnih.gov The use of molecular iodine (I₂) or N-halosuccinimides (NXS) activated by copper salts as electrophiles enables the synthesis of 3-iodoquinolines with high regioselectivity. organic-chemistry.org

The development of novel catalytic systems is another key trend. For example, gold-catalyzed C3-H functionalization of quinoline N-oxides provides a highly selective route to introduce carbon and nitrogen nucleophiles. researchgate.net Similarly, copper-catalyzed reactions are being developed for the alkenylation and borylative alkylation of quinoline N-oxides. researchgate.net These innovative methodologies are expanding the toolbox for the synthesis of complex iodoquinoline derivatives with tailored properties.

Table 1: Selected Innovative Regioselective Functionalization Methods for Quinolines

| Method | Catalyst/Reagent | Functionalized Position | Key Features | Reference |

| C-H Arylation | Pd(OAc)₂ | C2 | Direct functionalization of the quinoline core. | mdpi.com |

| C6-Amination | Pd-catalyst with norbornene | C6 | Catellani reaction on 5-iodoquinoline. | mdpi.com |

| 6-endo-dig Iodocyclization | Molecular Iodine (I₂) | C3 | Metal-free, high yields for 3-iodoquinolines. | acs.orgorganic-chemistry.orgnih.gov |

| C3-H Functionalization | Gold-catalyst | C3 | Redox-neutral, for quinoline N-oxides. | researchgate.net |

| Electrophilic Cyclization | NXS/CuX | C3 | For electron-deficient substrates. | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond established cross-coupling reactions, researchers are exploring novel reactivity patterns and unconventional transformations of iodoquinolines to access new chemical space. The iodine atom, being a good leaving group, facilitates a range of reactions beyond the typical Suzuki, Heck, and Sonogashira couplings.

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are gaining prominence. These strategies offer significant advantages in terms of efficiency and complexity generation. For example, a three-component domino reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acids, catalyzed by palladium, leads to highly functionalized quinolines. chim.it The development of such multi-component reactions starting from iodoquinoline precursors is a promising avenue for future research.

The use of hypervalent iodine reagents is another emerging trend. These reagents can mediate a variety of oxidative transformations and facilitate the introduction of diverse functional groups. acs.org The development of novel reactions involving iodoquinolines and hypervalent iodine chemistry could lead to unprecedented molecular architectures.

Furthermore, unconventional cycloaddition reactions are being investigated. For instance, the Huisgen [3+2] cycloaddition has been employed to construct triazoloquinolines from azido-functionalized quinoline precursors. chim.it Exploring the participation of the iodoquinoline core in other types of pericyclic reactions could unlock new synthetic pathways.

Unconventional transformations also include the exploration of frustrated Lewis pairs (FLPs) for the functionalization of N-heterocycles, a concept that could be extended to iodoquinolines. d-nb.info Additionally, the development of metal-free synthesis protocols, such as those utilizing iodine and DMSO for the construction of the quinoline core, represents a move towards more sustainable chemical processes. organic-chemistry.org

Advanced Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming increasingly crucial in advancing iodoquinoline chemistry. nih.govmdpi.comsemanticscholar.org Computational methods are being employed to predict molecular properties, elucidate reaction mechanisms, and guide the design of new experiments, thereby accelerating the discovery process. nih.govmdpi.comsemanticscholar.org

Density Functional Theory (DFT) calculations are widely used to study the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. bioline.org.brarabjchem.org These calculations can provide insights into frontier molecular orbitals (HOMO and LUMO), charge distribution, and bond dissociation energies, which are critical for understanding and predicting the behavior of iodoquinolines in chemical reactions. arabjchem.org For instance, DFT has been used to study the mechanism of C-H functionalization and to understand the regioselectivity observed in various reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of quinoline derivatives with their biological or chemical activities. bioline.org.br By identifying key molecular descriptors, QSAR can predict the properties of new, unsynthesized iodoquinoline compounds, thus prioritizing synthetic targets. bioline.org.br

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of iodoquinolines, for example, their interactions with biological macromolecules or their self-assembly into materials. arabjchem.org This can be particularly valuable in the design of chemical probes and specialized materials.

The integration of these computational tools with high-throughput experimental screening is a powerful strategy for accelerating the discovery of new iodoquinoline-based molecules with desired properties. mdpi.com This integrated approach allows for a more rational and efficient exploration of the vast chemical space of iodoquinoline derivatives.

Table 2: Computational Methods in Iodoquinoline Chemistry

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Reaction mechanism studies, property prediction. | Electronic structure, reactivity, spectroscopic properties. | bioline.org.brarabjchem.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or chemical activity. | Correlation of structure with activity, prioritization of synthetic targets. | bioline.org.br |

| Molecular Dynamics (MD) | Study of dynamic behavior and interactions. | Conformational analysis, binding modes, self-assembly. | arabjchem.org |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity and mode of interaction with enzymes or receptors. | arabjchem.orgmdpi.com |

Design of Next-Generation Chemical Probes and Specialized Materials

The unique photophysical and chemical properties of iodoquinolines make them attractive scaffolds for the design of next-generation chemical probes and specialized materials. a2bchem.comcymitquimica.com The iodine atom can serve as a heavy atom to enhance intersystem crossing and promote phosphorescence, a property that can be exploited in the design of luminescent probes.

Iodoquinoline derivatives are being developed as fluorescent probes for the detection of biologically important species. For example, quinoline-based probes have been designed for the detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in biological systems. nih.gov Future research will likely focus on developing iodoquinoline-based probes with improved sensitivity, selectivity, and photostability, as well as those that can be used for in vivo imaging. nih.gov The introduction of an iodine atom can also modulate the electronic properties and reactivity of the probe, enabling novel sensing mechanisms.

In the realm of materials science, iodoquinolines are being investigated for a variety of applications. Their ability to form halogen bonds can be utilized to direct the self-assembly of molecules into well-defined supramolecular structures. This could lead to the development of new liquid crystals, organic conductors, or porous materials. Furthermore, quinoline derivatives have been studied as corrosion inhibitors for metals due to their ability to adsorb onto the metal surface and block active sites. bioline.org.br The presence of an iodine atom could enhance this protective effect.

The versatility of the iodoquinoline scaffold also extends to its use as a building block in the synthesis of complex organic materials with tailored electronic and optical properties. For instance, they can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). tandfonline.com

Q & A

Q. What are the standard analytical techniques for quantifying 6-iodo-quinoline hydrochloride in synthetic mixtures, and how are they validated?

High-performance liquid chromatography (HPLC) is widely used, as demonstrated for structurally related compounds like clonidine hydrochloride. A validated method typically involves:

- Column selection : C18 columns (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) for optimal separation .

- Mobile phase : A mix of aqueous buffer (e.g., 0.03 mol·L⁻¹ KH₂PO₄) and organic modifiers (e.g., methanol) in a 70:30 ratio to balance retention and resolution .

- Validation parameters : Linearity (r ≥ 0.999), recovery rates (98–102%), and precision (RSD < 2%) via spiked samples at low, medium, and high concentrations . Alternative methods like UV-Vis spectrophotometry may be used but require cross-validation with HPLC to resolve potential interferences from quinoline derivatives .

Q. How can researchers synthesize this compound with high purity, and what are common impurities?

Synthesis typically involves iodination of quinoline derivatives. Key steps include:

- Precursor selection : Starting with 6-aminoquinoline, followed by Sandmeyer reaction to introduce iodine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted iodine and byproducts like di-iodinated analogs .

- Impurity profiling : Common impurities include residual starting materials (e.g., quinoline) and halogenated side products, detectable via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from:

- Experimental variables : Temperature control (±0.5°C) and equilibration time (>24 hours) to ensure saturation .

- Analytical method bias : Gravimetric vs. spectroscopic quantification—gravimetric methods are less prone to solvent interference but require careful drying .

- Structural analogs : Compare with solubility trends of related compounds (e.g., quinoline hydrochloride in aqueous HCl) to identify outliers . A factorial design study varying solvent polarity and temperature can systematically map solubility behavior .

Q. What strategies optimize the reaction yield of this compound in electrophilic substitution reactions?

Yield optimization requires addressing:

- Catalyst selection : Lewis acids like FeCl₃ improve iodination efficiency but may increase side reactions; trial concentrations (0.5–2.0 mol%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may deprotonate intermediates; mixed solvents (e.g., acetic acid/water) balance reactivity .

- Kinetic monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate before byproduct formation .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

A stability study framework includes:

- Stress testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) for 1–4 weeks .

- Degradation markers : Monitor iodine loss (ICP-MS) and quinoline backbone decomposition (HPLC with PDA detection) .

- Statistical analysis : Use ANOVA to identify significant degradation pathways and shelf-life predictions via Arrhenius modeling .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points arising from solvent interference or compound instability .

- Cross-validation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .

Methodological Challenges

Q. How can researchers mitigate interference from iodine dissociation during spectroscopic analysis of this compound?

- Chelation agents : Add EDTA (1–5 mM) to buffer solutions to sequester free iodide ions .

- Baseline correction : Use solvent blanks matched for pH and ionic strength to minimize background noise in UV-Vis .

- Alternative detectors : LC-MS with selective ion monitoring (SIM) for m/z corresponding to the intact molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.